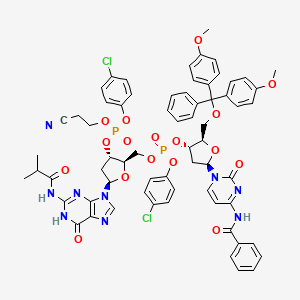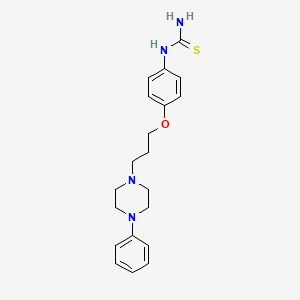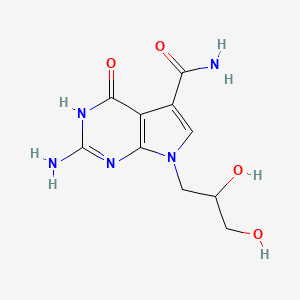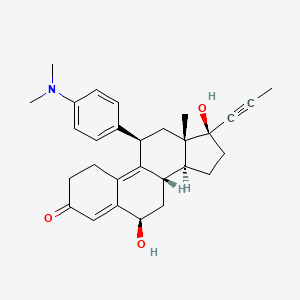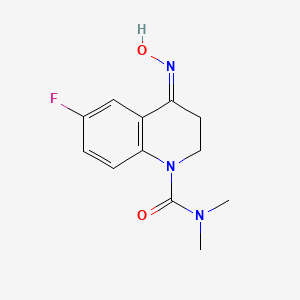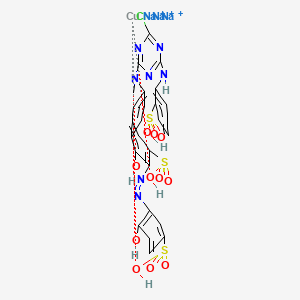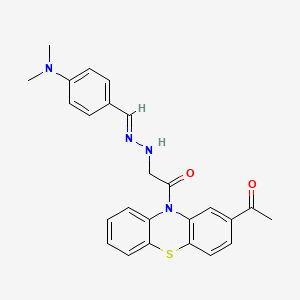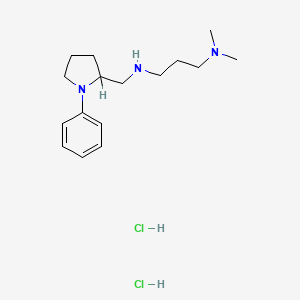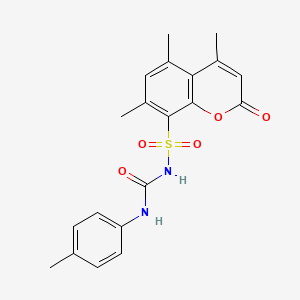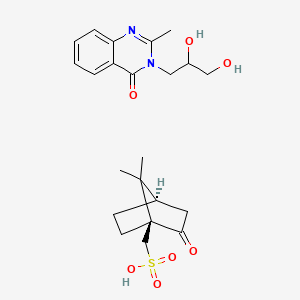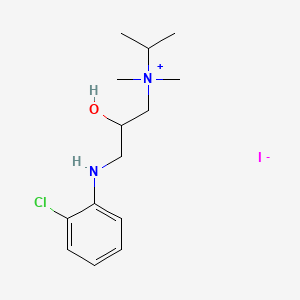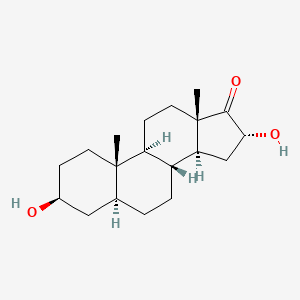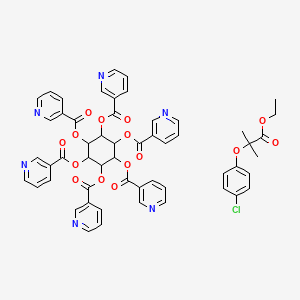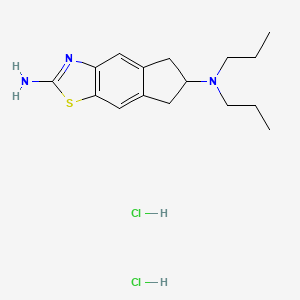
5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique indeno-thiazole structure, which contributes to its diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the indeno-thiazole core, followed by the introduction of the diamine and dipropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the dihydrochloride salt in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the thiazole ring, affecting the compound’s electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, 5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific proteins.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the context of cancer and infectious diseases. Its ability to interact with cellular targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of 5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular pathways. This interaction is mediated by the compound’s unique structure, which allows it to fit into binding sites with high specificity.
Vergleich Mit ähnlichen Verbindungen
- N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride
- 5H-Indeno[5,6-d]thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, hydrochloride
Uniqueness: Compared to similar compounds, 5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride stands out due to its specific dipropyl substitution, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
254885-69-3 |
|---|---|
Molekularformel |
C16H25Cl2N3S |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C16H23N3S.2ClH/c1-3-5-19(6-4-2)13-7-11-9-14-15(10-12(11)8-13)20-16(17)18-14;;/h9-10,13H,3-8H2,1-2H3,(H2,17,18);2*1H |
InChI-Schlüssel |
ZNHLCGFCYLKGOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1CC2=CC3=C(C=C2C1)SC(=N3)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


